
S-Me-DM4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .
準備方法
Synthetic Routes and Reaction Conditions
S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.
Industrial Production Methods
Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .
化学反応の分析
Types of Reactions
S-methyl-DM4 undergoes various chemical reactions, including:
Oxidation: S-methyl-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to DM4 under specific conditions.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Derivatives with different functional groups replacing the methyl group
科学的研究の応用
S-methyl-DM4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.
Biology: Employed in studies involving microtubule dynamics and cell division.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of ADCs for pharmaceutical applications .
作用機序
S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .
類似化合物との比較
Similar Compounds
DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.
Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.
Auristatins: Another class of microtubule inhibitors used in ADCs
Uniqueness
S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .
特性
分子式 |
C39H56ClN3O10S |
|---|---|
分子量 |
794.4 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChIキー |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


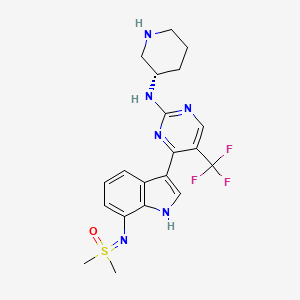
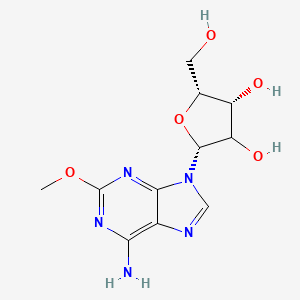
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
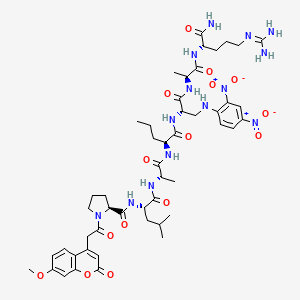
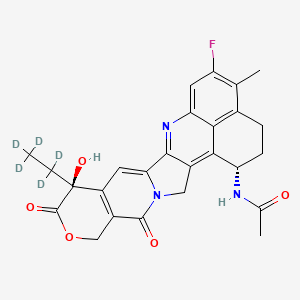
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

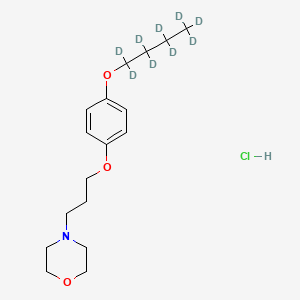
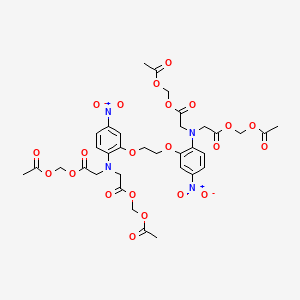
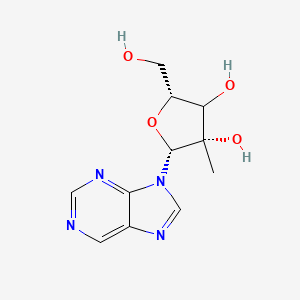
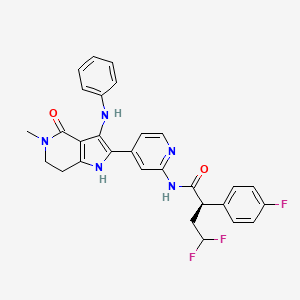
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)


